Chlormerodrin

Description

Properties

IUPAC Name |

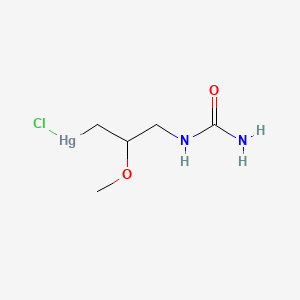

[3-(carbamoylamino)-2-methoxypropyl]-chloromercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFGVYCULWBXKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N)C[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClHgN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.92e+01 g/L | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10375-56-1, 62-37-3 | |

| Record name | Chlormerodrin Hg 197 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormerodrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152.5 °C | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectories and Evolving Research Focus of Chlormerodrin

Evolution of Chlormerodrin (B225780) in Pharmacological Research

The story of this compound is intrinsically linked to the development of mercurial diuretics. Inorganic mercury compounds, such as calomel (B162337) (mercury(I) chloride), were recognized for their diuretic effects as early as the 16th century, often employed in the treatment of syphilis. wikipedia.org The evolution of these compounds led to the synthesis of more complex organomercury molecules, including this compound, which was commercially available from 1952 to 1974. wikipedia.org

Pharmacological research into this compound and other mercurial diuretics in the mid-20th century focused on understanding their mechanism of action. It was established that these compounds act directly on the kidneys to induce diuresis. nih.govdrugbank.com The prevailing theory was that they inhibit the reabsorption of water and electrolytes in the convoluted tubules. nih.govdrugbank.com Specifically, the mercuric ion (Hg2+) was believed to dissociate and bind to sulfhydryl groups in enzymes within the kidney, leading to a decrease in the reabsorption of sodium and chloride ions. elementalchemistry.in This, in turn, increased the excretion of these ions, along with water, resulting in a diuretic effect. elementalchemistry.in

Historical Significance as a Mercurial Diuretic Agent

This compound was once a cornerstone in the management of congestive heart failure. wikipedia.org Its ability to promote the excretion of excess fluid was invaluable in alleviating the symptoms of edema associated with this condition. The mechanism of action, while not fully elucidated at the time, was presumed to involve the inhibition of water and electrolyte reabsorption in the renal tubules. nih.govdrugbank.com Research suggested that mercurial diuretics interfere with the permeability of tubular cell membranes, increasing the passive influx of sodium, chloride, and water into the cells without affecting the active extrusion of sodium. nih.govdrugbank.com There was also some evidence that this compound inhibits the enzyme succinic dehydrogenase, though the clinical relevance of this finding remained unclear. nih.govdrugbank.com

The synthesis of this compound involves the reaction of N-allyl urea (B33335) with mercuric acetate (B1210297) in the presence of methanol (B129727) to form 2-methoxy-N-propyl urea. This intermediate then reacts with sodium chloride to produce this compound. elementalchemistry.in

Transition from Therapeutic to Diagnostic and Research Applications

The therapeutic use of this compound began to wane with the development of more potent and less toxic diuretic classes. nih.govdrugbank.comnih.gov However, the unique properties of mercury led to a new chapter in the compound's history: its use as a diagnostic agent.

Development of Radiolabeled this compound for Medical Imaging

The true paradigm shift for this compound came with the advent of nuclear medicine. By labeling the compound with radioactive isotopes of mercury, specifically Mercury-197 (B1209094) (¹⁹⁷Hg) and Mercury-203 (B1206167) (²⁰³Hg), researchers created a powerful tool for medical imaging. wikipedia.orgnih.govdrugbank.com This radiolabeled this compound was instrumental in the development of renal and brain scanning techniques. wikipedia.orgnih.govdrugbank.com

Introduced for brain scanning in 1959 with ²⁰³Hg, the technique gained popularity for localizing intracranial tumors. snmjournals.org Later, ¹⁹⁷Hg was introduced as a tag, offering a lower radiation dose to the kidneys. snmjournals.org Studies showed that radiolabeled this compound could effectively visualize various brain lesions, including neoplasms like medulloblastomas, cerebellar astrocytomas, and pontine gliomas, as well as subdural hematomas. ajronline.org The ability to demonstrate even benign cysts was an unexpected but valuable finding. ajronline.org

In renal imaging, this compound labeled with ¹⁹⁷Hg and ²⁰³Hg was used to assess kidney size, shape, and function. capes.gov.brresearchgate.netrsna.org The scans could detect space-occupying lesions, unilateral kidney disease, and were used to evaluate patients with uremia. capes.gov.br The accumulation of radiolabeled this compound in the kidneys was also explored as a method to detect unilateral renal disease in hypertensive patients. rsna.org

| Isotope | Application | Key Findings |

| ¹⁹⁷Hg | Brain & Kidney Scanning | Lower radiation dose to kidneys compared to ²⁰³Hg. snmjournals.org Effective in visualizing posterior fossa neoplasms and other brain lesions. ajronline.org Used to assess renal function and detect renovascular hypertension. ajronline.org |

| ²⁰³Hg | Brain & Kidney Scanning | Initially used for brain tumor localization. snmjournals.org Provided clear images of renal anatomy and function. researchgate.net |

Discontinuation of Therapeutic and Diagnostic Use: A Historical Case Study

Despite its utility, the use of this compound in both therapeutic and diagnostic settings was ultimately discontinued (B1498344). The primary driver for this was the inherent toxicity of mercury. nih.govdrugbank.com Concerns over renal mercury poisoning were a significant factor. wikipedia.org The development of newer, safer, and more effective diuretic agents rendered its therapeutic use obsolete. nih.govdrugbank.comnih.gov

In the realm of diagnostics, while radiolabeled this compound was a valuable tool, the landscape of medical imaging was rapidly evolving. The emergence of radiopharmaceuticals with more favorable safety profiles and imaging characteristics, such as Technetium-99m pertechnetate (B1241340) (⁹⁹ᵐTc), eventually led to the replacement of mercury-based agents. rsna.orgscispace.com The FDA officially discontinued the use of radiolabeled this compound in 1989. wikipedia.org

The story of this compound serves as a compelling case study in the life cycle of a pharmaceutical compound. From its origins as a therapeutic agent to its transformation into a diagnostic tool and its eventual obsolescence, its history mirrors the progress of medical science and the continuous search for safer and more effective treatments and diagnostic methods.

Mechanistic Investigations of Chlormerodrin Action

Renal Cellular and Subcellular Interactions

The diuretic effect of chlormerodrin (B225780) is a result of its direct action on the renal tubules. nih.govdrugbank.com It is understood to interfere with the reabsorption of water and electrolytes in the convoluted tubules, though the precise primary site of action, whether proximal or distal, has been a subject of investigation. nih.govdrugbank.com

Proposed Loci of Action within the Nephron

Research, including stop-flow analysis in dogs, has pointed to the proximal tubule as a major site of this compound's action. physiology.orgphysiology.org These studies have demonstrated that this compound can partially inhibit the active transport of sodium and/or chloride ions in this segment of the nephron. physiology.org This inhibition of active transport consequently leads to a reduction in the osmotic backflow of water. physiology.org It has been observed that under stop-flow conditions, this compound reduces the urine-to-plasma (U/P) ratio for creatinine (B1669602) in the proximal tubule and diminishes the gradient against which the proximal tubule can reabsorb sodium and chloride ions. physiology.org Furthermore, the site of this inhibition of salt reabsorption appears to coincide with the segment responsible for the secretion of both the diuretic itself and p-aminohippurate. physiology.orgphysiology.org

The distal convoluted tubule (DCT) is a critical site for the selective reabsorption of ions like sodium, chloride, and calcium, and the secretion of potassium, playing a key role in regulating electrolyte balance and blood pH. kenhub.compaediatricfoam.comnih.gov While some studies suggest a potential inhibitory effect of organomercurials beyond the ascending limb of the loop of Henle, possibly including the distal portion of the nephron, direct evidence for this compound's inhibition of sodium and chloride reabsorption in the distal tubule from certain experimental models, like stop-flow studies in dogs, has been lacking. physiology.orgscinews.uz The DCT's function is characterized by its high density of Na+/K+-ATPase and the presence of the thiazide-sensitive sodium chloride cotransporter. nih.gov

The thick ascending limb of the Loop of Henle is another crucial segment for salt reabsorption. annualreviews.org Micropuncture studies have been instrumental in understanding the function of this segment. physiology.orgcloudfront.net While direct micropuncture evidence specifically for this compound's action on the thick ascending limb is not extensively detailed in the provided context, it is known that this segment actively reabsorbs sodium chloride. annualreviews.org Some research has suggested that organomercurials might have an inhibitory effect beyond this part of the nephron. scinews.uz

Electrolyte and Water Transport Modulation

The primary mechanism behind this compound's diuretic effect is the inhibition of sodium and chloride reabsorption in the renal tubules. nih.govdrugbank.comphysiology.org This action disrupts the normal process where salt is reabsorbed, which in turn osmotically draws water back into the bloodstream. physiology.org By blocking this reabsorption, this compound causes more salt and, consequently, more water to be excreted in the urine. physiology.orgjci.org Studies have shown that this inhibition of sodium and chloride reabsorption is linked to the specific accumulation of this compound within the renal tubular cells. jci.org Research administering this compound to dogs demonstrated a clear depression of salt and water reabsorption. jci.org Furthermore, experiments have linked the diuretic action of this compound to a blockade of a fraction of both sodium reabsorption and oxygen consumption, suggesting a dependency of sodium chloride reabsorption on oxidative metabolism for energy. karger.com There is also evidence suggesting that mercurials may alter the permeability of the tubular cell membrane, leading to an increased passive influx of sodium and chloride ions, as well as water, into the cells. nih.govdrugbank.com

Table 1: Summary of this compound's Effects on Renal Parameters

| Parameter | Observed Effect | Reference |

| Proximal Tubule Sodium/Chloride Reabsorption | Partial Inhibition | physiology.org |

| Proximal Tubule Creatinine U/P Ratio | Reduction | physiology.org |

| Distal Tubule Sodium/Chloride Reabsorption | No direct evidence of inhibition from some studies | physiology.org |

| Renal Oxygen Consumption | Blockade of a fraction | karger.com |

| Salt and Water Reabsorption | Depression | jci.org |

Effects on Osmotic Backflow of Water

Research indicates that this compound's diuretic action involves the inhibition of water and electrolyte reabsorption in the convoluted tubules of the nephron. nih.govdrugbank.com Studies using the stop-flow method in dogs demonstrated that this compound reduces the reabsorption of sodium and chloride ions in the proximal tubule. physiology.org This inhibition of solute transport consequently leads to a reduction in the osmotic backflow of water, contributing to the diuretic effect. physiology.org Essentially, by preventing the reabsorption of these ions, this compound diminishes the osmotic gradient that drives water movement from the tubular fluid back into the blood. physiology.org There is also evidence suggesting that mercurials like this compound can interfere with the permeability of tubular cell membranes, increasing the passive influx of sodium ions, chloride ions, and water into the cells. nih.govdrugbank.com

Enzymatic and Cellular Component Interactions

Inhibition of Succinic Dehydrogenase

A proposed mechanism for this compound's action is the inhibition of the enzyme succinic dehydrogenase. nih.govdrugbank.com This enzyme is a key component of the citric acid cycle and the electron transport chain, crucial for cellular respiration. It is believed that mercurials, being sulfhydryl-reacting agents, bind to and inactivate enzymes like succinic dehydrogenase. idrblab.netannualreviews.org Histochemical studies have shown that mercurials can inhibit succinic dehydrogenase in the kidney. nih.gov However, the direct clinical significance of this specific inhibition in producing diuresis remains a subject of investigation, with some evidence suggesting it may not be the sole or primary mechanism. nih.govdrugbank.comscispace.com The inhibitory effect of this compound on mitochondrial respiration, which is dependent on succinate (B1194679) as a substrate, can be reversed by cysteine, further supporting the involvement of sulfhydryl group interactions. idrblab.net

Interaction with Solute Carrier Family 12 Member 1

This compound has been identified as an inducer of Solute Carrier Family 12 Member 1 (SLC12A1). drugbank.com SLC12A1, also known as the Na-K-2Cl cotransporter 2 (NKCC2), is a protein primarily located in the thick ascending limb of the loop of Henle. uniprot.orggenecards.org It plays a critical role in the reabsorption of sodium, potassium, and chloride ions from the tubular fluid. drugbank.comuniprot.org By modulating the activity of this transporter, this compound can significantly impact the kidney's ability to concentrate urine and reabsorb salt, thereby promoting diuresis. drugbank.comuniprot.org The interaction with SLC12A1 represents a key molecular target for the diuretic action of this compound.

Molecular Basis of Diuretic Efficacy

The diuretic efficacy of this compound is a result of its multifaceted interactions at the molecular and cellular levels within the kidney. The primary basis of its action is the inhibition of sodium and chloride reabsorption in the renal tubules. nih.govphysiology.org This is achieved through several mechanisms acting in concert.

One key aspect is the inhibition of crucial transport proteins. The interaction with and induction of SLC12A1 (NKCC2) in the thick ascending limb of Henle's loop disrupts the reabsorption of a significant portion of filtered NaCl. drugbank.comuniprot.org Furthermore, evidence points to the inhibition of active sodium and/or chloride transport in the proximal tubule, which also reduces the osmotic backflow of water. physiology.org

Another significant factor is the compound's ability to interfere with cellular machinery through its reactivity with sulfhydryl groups. idrblab.netannualreviews.org This leads to the inhibition of enzymes vital for cellular energy production, such as succinic dehydrogenase, and alters the permeability of the tubular cell membranes. nih.govdrugbank.comnih.gov This disruption of membrane integrity and cellular metabolism further impairs the reabsorptive capacity of the tubular cells. nih.govdrugbank.com

The following table summarizes the key molecular interactions contributing to this compound's diuretic effect:

| Molecular Target/Process | Effect of this compound | Consequence |

| Osmotic Backflow of Water | Inhibition of Na+ and Cl- reabsorption physiology.org | Reduced water reabsorption, leading to diuresis physiology.org |

| Potassium Excretion | Antagonizes aldosterone (B195564) effects annualreviews.org | Altered sodium and potassium balance |

| Succinic Dehydrogenase | Inhibition nih.govdrugbank.com | Impaired cellular respiration and energy supply for transport idrblab.net |

| Cellular Membrane Permeability | Increased passive influx of Na+, Cl-, and water nih.govdrugbank.com | Disruption of ion gradients and cell volume nih.govdrugbank.com |

| SLC12A1 (NKCC2) | Inducer drugbank.com | Decreased NaCl reabsorption in the loop of Henle drugbank.comuniprot.org |

Ultimately, the diuretic efficacy of this compound stems from its ability to disrupt the finely tuned processes of solute and water transport along the nephron, primarily through its interactions with key transport proteins and its broader effects on cellular metabolism and membrane integrity. nih.govdrugbank.comphysiology.org

Formation of Ionic Mercury at Physiological pH

While this compound is an organomercurial, evidence suggests that its diuretic action is mediated by the in vivo release of inorganic mercury. annualreviews.org Studies in various animal models, including rats, chickens, rabbits, and dogs, have demonstrated the deposition of inorganic mercury in the kidneys following the administration of this compound. annualreviews.org

The stability of the carbon-mercury bond in organomercurial compounds varies, influencing the rate at which they release inorganic mercury in tissues. annualreviews.org Compounds with less stable bonds release inorganic mercury more rapidly. annualreviews.org This release of ionic mercury is a crucial step, as it is the inorganic form that is believed to be the active diuretic agent. annualreviews.org However, it's noteworthy that some studies have also suggested that this compound itself is relatively stable in the body and can be excreted as a complex with sulfhydryl-containing molecules like cysteine, with no detectable inorganic mercury being eliminated. psu.edu

The local pH environment can influence the chemical form of mercury. who.intresearchgate.net At physiological pH, ionic mercury can form various complexes. who.int The specific chemical transformations of this compound to ionic mercury within the physiological context of the kidney are a key aspect of its diuretic function.

Role of Sulfhydryl Group Binding in Mechanism of Action

The interaction of mercury with sulfhydryl (-SH) groups of proteins is a well-established mechanism for its biological effects. psu.edu this compound's diuretic action is presumed to involve the binding of mercury to sulfhydryl groups in the renal tubules. drugbank.comderangedphysiology.com

Research has shown that this compound reacts with sulfhydryl groups in various biological components, including red blood cells and their membranes. psu.edunih.gov Studies on erythrocytes demonstrated that this compound can penetrate the cell membrane and bind to internal sulfhydryl groups. psu.edunih.gov However, its inhibitory effects on processes like glucose transport are associated with its binding to sulfhydryl groups located on the outer surface of the cell membrane. psu.edunih.gov

The binding affinity of this compound to different sulfhydryl-containing proteins varies. For instance, in studies with hemoglobin and red cell ghosts, this compound was found to react with a specific number of sulfhydryl groups. psu.edunih.gov This selective binding is critical to its mechanism.

The diuretic effect of this compound can be reversed by compounds that contain sulfhydryl groups, such as cysteine. idrblab.net This further supports the hypothesis that the binding of mercury to these groups is essential for its action. It is thought that by binding to the sulfhydryl groups of key proteins, such as enzymes or transporters in the renal tubules, this compound alters their function, leading to an inhibition of sodium and chloride reabsorption and consequently, diuresis. drugbank.comderangedphysiology.com

Table 1: Interaction of this compound with Sulfhydryl Groups in Red Blood Cell Components

| Component | Number of Reactive Sulfhydryl Groups per Mole/Cell | Reference |

| Hemoglobin | 6 to 7 moles per mole of hemoglobin | psu.edunih.gov |

| Hemoglobin-free ghosts | Approximately 4 x 10⁻¹⁷ moles per cell | psu.edunih.gov |

| Intact Red Blood Cells (Outer Surface) | 1 to 1.5% of total stromal sulfhydryl groups | psu.edunih.gov |

Pharmacological Research Perspectives on Chlormerodrin

Pharmacodynamic Characterization in Preclinical Models

Preclinical studies in animal models were fundamental in elucidating the mechanism and effects of Chlormerodrin (B225780). These investigations primarily focused on its impact on renal function and its activity as a diuretic.

Renal Functional Responses to this compound Administration

Research in animal models, particularly dogs, aimed to pinpoint the site of this compound's action within the nephron. Stop-flow analysis in dogs revealed that this compound administration led to a reduction in the reabsorption of sodium and chloride ions in the proximal tubule. physiology.org This was evidenced by a decrease in the urine-to-plasma (U/P) creatinine (B1669602) ratio in the proximal segment, indicating a partial inhibition of active ion transport and a consequent reduction in the osmotic backflow of water. physiology.org These findings suggested that the diuretic effect of this compound was initiated at the level of the proximal tubule, the same site responsible for its secretion. physiology.org

Further studies in dogs demonstrated that this compound is actively accumulated within the renal tubular cells, which is a prerequisite for its diuretic action. jci.org The drug is believed to interfere with enzyme systems within these cells that are crucial for the reabsorption of salt. jci.org The distribution of radiolabeled this compound in the kidneys of both rats and dogs showed the highest concentration in the renal cortex, specifically within the cells of the proximal convoluted tubule. annualreviews.orgnih.gov However, a notable difference was observed in the intrarenal distribution between the two species, with rats showing the highest accumulation in the distal tubules. annualreviews.org There is also evidence suggesting that mercurials like this compound may alter the permeability of tubular cell membranes, leading to an increased passive influx of sodium, chloride, and water into the cells. nih.govdrugbank.com Some research has also pointed to the inhibition of succinic dehydrogenase by this compound, though the clinical significance of this finding remains unclear. nih.govdrugbank.com

Diuretic Activity in Animal Studies (e.g., rats, dogs)

The diuretic effect of this compound has been quantified in various animal models. In dogs, the intravenous administration of this compound resulted in a discernible depression of salt and water reabsorption. jci.org Studies using radiolabeled this compound in dogs allowed for the correlation of its plasma regression, renal extraction, and excretion with the onset of diuresis. jci.org These experiments confirmed that a time lag exists between the drug's removal from the plasma and its diuretic effect, which is attributed to its accumulation in the renal tubules. jci.org

The following table summarizes the diuretic activity of this compound in animal studies, highlighting its effect on urine output.

| Animal Model | Administration Route | Key Findings | Reference |

| Dog | Intravenous | Depression of salt and water reabsorption, with a delay in the onset of diuresis corresponding to renal accumulation. | jci.org |

| Dog | Intravenous | Reduced reabsorption of sodium chloride in the proximal tubule as determined by stop-flow analysis. | physiology.org |

| Rat | Not Specified | Different intrarenal distribution compared to dogs, with highest accumulation in distal tubules. | annualreviews.org |

Comparative Pharmacological Analyses

Understanding this compound's role in pharmacology requires placing it in the historical context of diuretic development and comparing it to other classes of diuretics.

This compound in Context of Early Diuretic Drug Development

The development of diuretics began with the observation of the diuretic properties of inorganic mercury compounds like calomel (B162337) in the 16th century. wikipedia.orgblogspot.com The modern era of diuretic therapy was ushered in by the discovery of the diuretic effect of organic mercurials in the early 20th century. blogspot.comjapi.org Alfred Vogl's observation in 1919 that an organic mercury compound used to treat syphilis induced diuresis was a pivotal moment. blogspot.com This led to the development of less toxic organomercurials, such as Mersalyl, in the 1920s. blogspot.comjapi.org

This compound emerged in this landscape as an orally active mercurial diuretic. slideshare.net This was a significant advancement, as earlier mercurials were often poorly absorbed when taken orally and required parenteral administration. slideshare.net For several decades, organic mercurials were the cornerstone of diuretic therapy for conditions like edema associated with heart failure. japi.orgnumberanalytics.com However, their use was eventually curtailed by the recognition of their potential for toxicity. wikipedia.org

Differentiation from Other Mercurial Diuretics and Subsequent Diuretic Classes

This compound belongs to the class of mercurial diuretics, which act by inhibiting sodium reabsorption, primarily in the ascending loop of Henle and the proximal tubule. wikipedia.orgscribd.com This mechanism of causing diuresis by reducing sodium reabsorption leads to a greater delivery of water to the distal convoluted tubule. wikipedia.org While sharing this general mechanism with other mercurials like Mersalyl and Meralluride, this compound was notable for its oral bioavailability. slideshare.netscribd.comscribd.com

The landscape of diuretic therapy was revolutionized by the introduction of non-mercurial diuretics. numberanalytics.com The development of thiazide diuretics, such as chlorothiazide, in the 1950s marked a significant turning point. japi.orgnumberanalytics.com Thiazides and their derivatives inhibit the sodium-chloride cotransporter in the distal convoluted tubule. derangedphysiology.com Studies in dogs using the stop-flow technique showed that chlorothiazide, similar to this compound, interfered with sodium chloride reabsorption in the proximal segment. physiology.org However, unlike mercurials, thiazides also demonstrated effects on the distal segment, including diminished hydrogen and ammonium (B1175870) ion excretion and increased potassium secretion, characteristic of carbonic anhydrase inhibition. physiology.org

Following the thiazides, loop diuretics like furosemide (B1674285) and ethacrynic acid were developed. blogspot.comjapi.org These are the most potent diuretics and act by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. derangedphysiology.com Potassium-sparing diuretics, such as spironolactone (B1682167) and amiloride, represent another class that acts on the distal tubule and collecting duct to reduce sodium reabsorption while minimizing potassium loss. scribd.com The advent of these safer and more potent diuretic classes ultimately led to the replacement of this compound and other mercurial diuretics in clinical practice. nih.govdrugbank.com

The following table provides a comparative overview of this compound and other diuretic classes.

| Diuretic Class | Primary Site of Action | Mechanism of Action | Key Distinctions from this compound |

| Mercurial Diuretics (e.g., Mersalyl) | Proximal Tubule, Ascending Loop of Henle | Inhibition of sodium reabsorption. wikipedia.org | Similar mechanism, but often required parenteral administration. slideshare.net |

| Thiazide Diuretics (e.g., Chlorothiazide) | Distal Convoluted Tubule | Inhibition of the Na+/Cl- cotransporter. derangedphysiology.com | Different primary site of action and additional effects on the distal tubule related to carbonic anhydrase inhibition. physiology.org |

| Loop Diuretics (e.g., Furosemide) | Thick Ascending Loop of Henle | Inhibition of the Na+/K+/2Cl- cotransporter. derangedphysiology.com | More potent diuretic effect and different site and mechanism of action. |

| Potassium-Sparing Diuretics (e.g., Spironolactone) | Distal Tubule and Collecting Duct | Aldosterone (B195564) antagonism or blockage of sodium channels. scribd.com | Different mechanism of action and the effect of conserving potassium. |

Toxicological Research and Mercury Homeostasis Implications

Nephrotoxicity Mechanisms Associated with Chlormerodrin (B225780)

The primary organ affected by this compound is the kidney, where the compound's mercury component can lead to significant nephrotoxicity.

Accumulation of Mercury in Renal Tissues

Following administration, the mercury from this compound rapidly accumulates in the renal tissues. Autoradiographic studies using mercury-203 (B1206167) labeled this compound have demonstrated that the highest concentrations of mercury are found within the renal tubules. nih.gov Specifically, in rats, the most significant accumulation is observed in the straight portion of the proximal tubule, while in dogs, it is concentrated in the convoluted portion of the proximal tubule. nih.gov This targeted accumulation is a critical factor in the compound's nephrotoxic effects. The biological ability of the renal tubules to bind this compound has been investigated as a potential index of renal function, with normal kidneys binding a consistent portion of the administered dose. nih.gov

Cellular and Subcellular Responses to Mercury Exposure in the Kidney

The mechanism of this compound's diuretic and toxic action at the cellular level is believed to be a direct renal effect. drugbank.com It is presumed to inhibit the reabsorption of water and electrolytes in the convoluted tubules. drugbank.com There is also evidence to suggest that mercurial compounds like this compound interfere with the permeability of the tubular cell membranes, leading to an increased passive influx of sodium and chloride ions and water into the cells. drugbank.com Furthermore, some research indicates that this compound may inhibit succinic dehydrogenase, an enzyme crucial for cellular respiration, although the clinical significance of this finding is not fully established. drugbank.com

Neurotoxicity Considerations of Organomercury Exposure

While the primary toxicity of this compound is renal, as an organomercury compound, its potential for neurotoxicity warrants consideration.

Central Nervous System Mercury Distribution and Retention

The transport of substances across the blood-brain barrier is a complex process, and for compounds like this compound, this is a key determinant of its potential neurotoxicity. nih.govnih.govyoutube.com While specific data on this compound's transport across the blood-brain barrier is limited, research on other organomercury compounds provides some insights. Organomercurials with short aliphatic chains are known to be particularly harmful and can cause irreversible damage to the nervous system. nih.govresearchgate.net

Neuropathological Correlates of Mercury Toxicity

The neurotoxic effects of organomercury compounds are well-documented. nih.gov Methylmercury, another organomercurial, has been shown to have a selective effect on the granule cells of the cerebellum and the nerve cells of the calcarine cortex. nih.gov The general mechanisms underlying the neurotoxicity of organomercurials include the inhibition of protein synthesis, disruption of microtubules, increased intracellular calcium levels leading to neurotransmitter dysfunction, oxidative stress, and the initiation of excitotoxicity. nih.govresearchgate.net These effects are particularly damaging to the developing central nervous system. nih.govresearchgate.net

Systemic Mercury Distribution and Clearance Dynamics

The distribution and clearance of this compound are critical to understanding its toxicological profile. Studies involving radiolabeled this compound have provided valuable data on its pharmacokinetics. In dogs, the disappearance of mercury from the plasma following an intravenous injection of this compound follows a pattern that can be described by three exponential components. jci.org

| Exponential Component | Half-Time (minutes) |

|---|---|

| Slowest | 70 |

| Intermediate | 7.5 |

| Fastest | 1.5 |

This multi-exponential clearance suggests a complex process of distribution and elimination. jci.org The slowest component is thought to be primarily influenced by renal excretion. jci.org

Studies in humans have also investigated the whole-body and renal clearance of 203Hg-Chlormerodrin. nih.govnih.gov The clearance of this compound is influenced by renal function, and in cases of renal insufficiency, the blood and urinary clearance of the compound are affected. nih.gov Urinary excretion is a significant route of elimination for the mercury from this compound. nih.gov

| Clearance Type | Key Findings |

|---|---|

| Whole-Body Clearance | Influenced by renal function and can be affected by chelating agents. nih.gov |

| Renal Clearance | A primary route of elimination, with urinary excretion being a major component. nih.govnih.gov |

Organ-Specific Uptake and Retention Profiles

Research using radiolabeled this compound, particularly with mercury-203 (Hg-203), has been instrumental in defining its organ-specific uptake and retention. nih.gov The most striking feature of this compound's distribution in the body is its remarkable affinity for the kidneys. nih.govnih.govnih.gov Following administration, the compound is rapidly concentrated in the renal tissue, a characteristic that was leveraged for renal function assessment and scintillation scanning. rsna.orgnih.gov

Studies in animal models, including rats and dogs, have consistently demonstrated that the kidneys accumulate the highest concentration of mercury compared to all other organs, such as the liver, spleen, brain, and muscles. nih.govnih.govcngb.org The uptake is not only high but also prolonged, indicating significant retention within the renal cortex. This selective accumulation is attributed to the interaction of the mercurial compound with sulfhydryl groups in the renal tubules.

The rate of accumulation in the kidneys can be quantified using external scintillation detectors to measure the radioactivity over time. rsna.org This process typically follows a single exponential function, allowing for the calculation of a transfer rate constant, which represents the fraction of the dose accumulated per unit of time. rsna.org The significant differential in uptake between healthy and diseased renal tissue formed the basis of its diagnostic use for identifying unilateral renal disease. rsna.org

Table 1: Measurement of this compound Hg-203 Accumulation in Kidneys This table illustrates the method used to express the rate of this compound uptake in normal subjects, based on continuous count rate measurement for 60 minutes following injection.

| Time After Injection (t) | Mean Ratio of Counts (Ct/C2)* |

| 10 minutes | 1.25 |

| 20 minutes | 1.40 |

| 30 minutes | 1.50 |

| 40 minutes | 1.58 |

| 50 minutes | 1.65 |

| 60 minutes | 1.70 |

*Ct/C2 represents the ratio of the count rate at a given time (t) to the count rate recorded two minutes after injection. Data derived from studies in normal subjects. rsna.org

Excretion Pathways and Biotransformation Products

The elimination of mercury administered as this compound primarily occurs via the kidneys, with urinary excretion being the main pathway. jci.org Studies in dogs have shown that after intravenous administration, a fraction of the mercury dose is excreted in the urine over several days. jci.org The clearance of the compound from blood plasma is complex and has been described as occurring in multiple phases. Analysis of the plasma regression curve reveals at least three distinct exponential components, suggesting different rates of removal and distribution. jci.org

The biotransformation of this compound is a critical aspect of its metabolism and toxicology. nih.gov It is understood that organomercury compounds can undergo cleavage of the carbon-mercury (C-Hg) bond within the body. nih.gov This process releases inorganic mercury (Hg2+), which has different toxicokinetic properties than the parent compound. The accumulation of mercury in the kidney is largely in the form of this inorganic mercury bound to tissue proteins, which contributes to its long retention time.

The initial rapid clearance from the plasma is associated with the distribution of the drug to various tissues, while the slower components reflect the gradual release from tissue binding sites and subsequent excretion. jci.org

Table 2: Components of Plasma Mercury Clearance After this compound Administration in Dogs This table shows the distinct exponential phases of mercury clearance from plasma, indicating a multi-compartment model of distribution and elimination.

| Clearance Component | Representative Half-Time |

| Fast | 1.5 minutes |

| Intermediate | 7.5 minutes |

| Slow | 70 minutes |

Data derived from experiments in dogs following intravenous administration of this compound. jci.org

Radiation Safety and Contamination Studies with Radiolabeled this compound

Characterization of Mercury Vapor Release from this compound Solutions

While specific studies characterizing the quantitative release of mercury vapor directly from this compound solutions are not widely available, the chemical nature of organomercury compounds and the properties of elemental mercury suggest a potential for vapor release. Elemental mercury is notable for its volatility at room temperature, and its vapor is colorless and odorless. stanford.edu Organomercury compounds can be unstable and may degrade, potentially leading to the formation of elemental mercury.

The release of mercury vapor from any source is influenced by factors such as temperature, surface area, and ventilation. stanford.eduny.gov An increase in temperature will increase the rate of vaporization. stanford.edu If a this compound solution were to spill, the large surface area of the dispersed droplets could facilitate the release of any volatile mercury species. Although this compound itself is a salt, any degradation to elemental mercury would pose an inhalation hazard due to the high absorption of mercury vapor through the respiratory system. nih.gov Therefore, handling this compound, especially radiolabeled forms, necessitates precautions that account for the potential generation of mercury vapor. gatech.edu

Methodologies for Minimizing Laboratory Contamination and Radiation Exposure

Working with radiolabeled this compound, such as Hg-197 or Hg-203, requires stringent safety protocols to manage the dual risks of radioactive contamination and mercury toxicity. drugbank.comnih.gov Methodologies for minimizing laboratory contamination and radiation exposure involve a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). case.eduthesafetymaster.com

Engineering Controls: Work should be conducted in designated areas, such as a certified chemical fume hood, to control for potential mercury vapors and prevent the spread of radioactive aerosols. labmanager.comharvard.edu Work surfaces should be non-porous and covered with plastic-backed absorbent paper to contain spills. case.edu For Hg-203, which emits both beta and gamma radiation, lead shielding is necessary for sources and waste containers to keep radiation exposure As Low As Reasonably Achievable (ALARA). case.edu

Administrative Controls and Safe Practices: Access to areas where radiolabeled this compound is used must be restricted. gatech.edu All containers must be clearly labeled with the radionuclide, chemical form, and activity. gatech.edu A regularly updated inventory of all radioactive material is essential. case.edu Frequent monitoring of the work area and personnel with a suitable survey meter (e.g., a GM pancake probe for Hg-203) is mandatory during and after experiments. case.edu Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory. case.edu

Personal Protective Equipment (PPE): Appropriate PPE is critical and includes a lab coat, safety glasses or goggles, and disposable gloves. harvard.edu For handling mercury compounds, double gloving may be recommended. labmanager.com Gloves should be changed frequently and immediately if contamination is suspected. harvard.edu When leaving the work area, PPE must be removed to prevent the spread of contamination. case.edu

Spill and Decontamination Procedures: In case of a spill, the area must be immediately evacuated and secured. stanford.edulabmanager.com For small spills, cleanup can be performed by trained personnel using a mercury spill kit. gatech.edu Never use a vacuum cleaner, as it will disperse mercury vapor into the air. nih.gov The spill should be covered with sulfur powder, which reacts with mercury to form a more stable, non-volatile compound. ny.govny.gov All contaminated materials, including cleaning supplies and PPE, must be disposed of as radioactive and chemical hazardous waste according to institutional and regulatory guidelines. stanford.edu

Table 3: Summary of Radiation and Chemical Safety Methodologies for Radiolabeled this compound This table outlines the key safety measures required when handling this compound labeled with mercury isotopes.

| Category | Methodology | Rationale |

| Engineering Controls | Work in a chemical fume hood. | Contains potential mercury vapor and radioactive aerosols. labmanager.com |

| Use lead shielding (for Hg-203). | Reduces external exposure to gamma radiation. case.edu | |

| Cover work surfaces. | Contains spills and simplifies decontamination. case.edu | |

| Administrative Controls | Restrict access to work areas. | Prevents exposure of untrained personnel. gatech.edu |

| Maintain accurate inventory. | Tracks radioactive material from receipt to disposal. case.edu | |

| Conduct frequent surveys. | Detects contamination of personnel and work areas early. case.edu | |

| Personal Protective Equipment (PPE) | Wear lab coat, gloves, eye protection. | Prevents skin/eye contact and personal contamination. harvard.edu |

| Emergency Procedures | Have mercury spill kits available. | Ensures prompt and correct response to spills. gatech.edu |

| Use sulfur powder for spills. | Binds liquid mercury to reduce vaporization. ny.gov | |

| Follow specific waste disposal protocols. | Manages mixed hazardous (radioactive and chemical) waste. stanford.edu |

Radiopharmaceutical Research and Diagnostic Utility of Radiolabeled Chlormerodrin

Methodological Development and Application in Nuclear Medicine

Radiolabeled chlormerodrin (B225780), particularly with mercury-203 (B1206167) (203Hg) and later mercury-197 (B1209094) (197Hg), played a significant role in the evolution of nuclear medicine. rsna.orgontosight.ai Its properties allowed for the visualization of organs and the assessment of their function, primarily focusing on the kidneys and the brain. ontosight.ai The mechanism of action involves the accumulation of the radiopharmaceutical in specific tissues, which then allows for detection by external scintillation cameras. ontosight.ai

Scintigraphy for Renal Function Assessment

This compound, when labeled with a radioactive isotope like 203Hg, became a key agent for renal imaging and functional analysis. ontosight.aiontosight.ai The compound is actively taken up and bound by the renal tubules, a characteristic that forms the basis of its use in assessing kidney health. ontosight.ainih.govnih.gov Scintigraphy with radiolabeled this compound provides a visual and quantitative measure of renal function, aiding in the diagnosis of various kidney disorders. ontosight.airsna.org The technique involves intravenously administering the radiopharmaceutical and then using a gamma camera to detect the emitted radiation from the kidneys. rsna.org This allows for the evaluation of renal parenchyma and the identification of space-occupying lesions like cysts and tumors, which appear as "filling defects" on the scan. rsna.org Furthermore, it proved valuable in distinguishing between normal anatomical variations, such as fetal lobulations, and actual intrarenal masses. rsna.org

A significant advancement in renal diagnostics was the development of a method to quantify the binding of tubular this compound as an index of renal function. nih.govnih.govhmdb.ca This "renal this compound uptake" value provides a measure of the biological capacity of the renal tubules to bind the administered dose of 203Hg this compound. nih.govnih.gov Research demonstrated a consistent correlation between the amount of this compound retained by the kidneys and their tubular function. nih.govnih.gov This quantitative approach allows for the comparison of kidney function over time and between individuals. nih.govnih.gov The uptake values can be used to assess the function of each kidney individually or to determine the patient's total renal function. nih.govnih.gov The determination of renal uptake is typically performed a few hours after administration and can be integrated with other diagnostic procedures like the renogram and renal scan. nih.govnih.gov

The rate of this compound accumulation can be described by the equation Ct = C∞ (1 - e-kt) , where:

Ct is the count rate over the kidney at time t

C∞ is the maximum count rate achieved

k is the transfer rate constant

This allows for the quantification of the accumulation rate, providing a numerical index of renal function. rsna.org

Radiolabeled this compound proved to be a valuable tool in the investigation of renal hypertension, a condition often caused by unilateral renal disease. rsna.orgahajournals.orgnih.gov Scans using this compound labeled with 197Hg were used to screen hypertensive patients for renovascular hypertension. ajronline.org An abnormal scan, indicated by diminished activity in one kidney or a segment of it, was a strong indicator of underlying renovascular issues. ajronline.org

In a study of 43 hypertensive patients, this compound renal scans showed a high correlation with aortography results in identifying renovascular abnormalities. ajronline.org Notably, none of the 20 patients with normal scans were found to have surgically correctable renovascular hypertension. ajronline.org Of the 23 patients with abnormal scans, the findings correlated well with aortograms in 19 of 20 cases. ajronline.org The scan also correctly predicted the surgical outcomes in 6 of 7 patients who underwent surgery for potential renovascular hypertension. ajronline.org This demonstrated the utility of this compound scanning as a simple and effective screening procedure for detecting this specific cause of hypertension. ajronline.org The technique could also reveal localized areas of renal ischemia that were not clearly visible through pyelography. rsna.org

Brain Scans for Intracranial Lesion Localization

The introduction of 203Hg-labeled this compound in 1960 revolutionized the field of brain scanning for the localization of intracranial lesions. rsna.org This radiopharmaceutical, along with its successor 197Hg-chlormerodrin, largely replaced previously used agents. rsna.org The principle behind its use is the tendency of this compound to accumulate in pathological tissues within the brain, such as tumors, due to its affinity for sulfhydryl groups in cellular proteins. This accumulation allows for visualization through scintillation scanning.

This compound brain scans were effective in detecting a variety of intracranial tumors. nih.govnih.gov Research showed that the concentration of this compound in tumors was significantly higher than in normal brain tissue, with tumor-to-brain ratios ranging from 5.8 to 22.5 in animal studies. Clinical studies in humans confirmed its utility in identifying various types of brain neoplasms. nih.gov

The ability to demonstrate abnormal findings on scans was particularly noted for common pediatric posterior fossa neoplasms like medulloblastoma and cerebellar astrocytoma. ajronline.org The more malignant grades of gliomas, such as high-grade astrocytomas, were also more clearly demonstrated on scans. ajronline.org In a study of ten surgically proven cases of posterior fossa neoplasms, radioactive this compound brain scanning correctly localized six out of seven of these lesions (excluding acoustic neurinomas). ajronline.org A broader review of literature from that era suggested an accuracy of about 80% for localizing posterior fossa tumors (other than acoustic neurinomas), a rate comparable to that for supratentorial tumors. ajronline.org

Table 1: Types of Brain Tumors Detected by this compound Scans This table is generated based on mentions in the provided search results.

| Tumor Type | Mentioned in Sources |

| Astrocytoma | nih.govnih.govcancerresearch.orgyoutube.com |

| Glioblastoma | nih.govcancerresearch.orgyoutube.com |

| Glioma | nih.govnih.govnih.govyoutube.com |

| Medulloblastoma | nih.govnih.gov |

| Meningioma | nih.govnih.govcancerresearch.org |

| Ependymoma | nih.govcancerresearch.orgyoutube.com |

| Neurilemmoma | nih.govnih.gov |

| Craniopharyngioma | nih.govnih.gov |

| Sarcoma | nih.gov |

| Hemangiosarcoma | nih.gov |

| Neuroblastoma | nih.govcancerresearch.org |

| Pinealoma | nih.gov |

| Pituitary Neoplasms | nih.gov |

| Adenoma | nih.gov |

In addition to tumors, this compound brain scans were also capable of visualizing a range of non-neoplastic intracranial lesions. capes.gov.brnih.gov Positive scans were obtained in patients with conditions such as cerebral infarction, contusions, intracerebral hematomas, arteriovenous malformations, and brain abscesses. capes.gov.br One study reported successful localization in 70% of patients with such non-neoplastic lesions. capes.gov.br

The scans were particularly useful in identifying subdural hematomas. ajronline.orgnih.govrsna.org In cases of chronic subdural hematoma, the radioactive compound was found to concentrate in the fluid of the hematoma. rsna.org This allowed for a clear visualization of the lesion on the scan, often showing an area of increased uptake peripherally. rsna.org The ability to detect these non-cancerous but serious conditions broadened the diagnostic utility of this compound in neurology. capes.gov.brnih.gov

Table 2: Non-Neoplastic Lesions Visualized by this compound Scans This table is generated based on mentions in the provided search results.

| Lesion Type | Mentioned in Sources |

| Subdural Hematoma | ajronline.orgnih.govcapes.gov.brnih.govrsna.org |

| Cerebral Infarction | capes.gov.br |

| Cerebral Contusion | capes.gov.br |

| Intracerebral Hematoma | capes.gov.brnih.gov |

| Brain Abscess | capes.gov.brnih.gov |

| Arteriovenous Malformations | capes.gov.br |

| Aneurysms | capes.gov.brnih.gov |

| Benign Cysts | nih.govajronline.org |

| Cerebral Hemorrhage | nih.gov |

| Brain Injuries | nih.gov |

| Cerebrovascular Disorders | nih.gov |

| Multiple Sclerosis | nih.gov |

| Granuloma | nih.gov |

Isotopic Considerations in Diagnostic Efficacy and Safety

The choice of radioisotope for labeling this compound significantly impacts the diagnostic utility and safety profile of the resulting radiopharmaceutical. The two primary mercury isotopes used for this purpose, Mercury-197 (¹⁹⁷Hg) and Mercury-203 (²⁰³Hg), exhibit distinct physical properties that translate into differences in imaging characteristics and patient radiation dose.

Comparative Studies of Mercury-197 and Mercury-203 Labeled this compound

Initial brain scanning applications utilized this compound labeled with ²⁰³Hg, which was introduced for this purpose in 1959. snmjournals.org Subsequently, ¹⁹⁷Hg became available as an alternative label. snmjournals.org This led to a series of comparative studies to determine the superior agent for diagnostic imaging, particularly for the localization of intracranial lesions. snmjournals.orgneurology.orgnih.gov

Despite the differences in their physical characteristics, clinical studies have shown that the diagnostic accuracy of ¹⁹⁷Hg-Chlormerodrin and ²⁰³Hg-Chlormerodrin are comparable. snmjournals.org One study reported a tumor localization rate of 80% for ¹⁹⁷Hg-Chlormerodrin and 84% for ²⁰³Hg-Chlormerodrin. snmjournals.org Both isotopes demonstrated excellent, 100% localization for glioblastomas and approximately 85% for metastatic tumors. snmjournals.org However, both performed less effectively in identifying low-grade astrocytomas. snmjournals.org Another study found that in 70% of cases, ²⁰³Hg-Chlormerodrin could successfully locate non-neoplastic lesions such as cerebral infarctions and contusions.

The physical properties of the isotopes influence image quality. ²⁰³Hg has a higher gamma energy emission of 279 keV compared to the lower energy photons (68-77 keV) of ¹⁹⁷Hg. snmjournals.org While the higher energy of ²⁰³Hg might suggest better tissue penetration, the lower energy photons of ¹⁹⁷Hg are more efficiently detected by the sodium iodide crystals used in scanners. snmjournals.org This higher detection efficiency can lead to better image resolution. However, scattered radiation adds more significantly to the count rate from ¹⁹⁷Hg than from ²⁰³Hg, which can "smear" the scan images and reduce the tumor-to-nontumor count rate ratios. snmjournals.org

| Isotope | Overall Tumor Localization Accuracy | Glioblastoma Localization Accuracy | Metastatic Tumor Localization Accuracy |

|---|---|---|---|

| ¹⁹⁷Hg-Chlormerodrin | 80% | 100% | ~85% |

| ²⁰³Hg-Chlormerodrin | 84% | 100% | ~85% |

A significant differentiator between the two isotopes is the associated radiation dose delivered to the patient, particularly to the kidneys, which are the critical organs for this compound accumulation. iaea.orgnih.gov The longer physical half-life of ²⁰³Hg (46.8-47.2 days) compared to ¹⁹⁷Hg (65 hours) and its emission of beta particles contribute to a substantially higher radiation dose. snmjournals.org

For a standard administered dose, the absorbed dosage to the kidneys from ²⁰³Hg-Chlormerodrin is approximately 37 rads, whereas for ¹⁹⁷Hg-Chlormerodrin, it is significantly lower at 3.5 rads. snmjournals.org The whole-body radiation dose is also considerably less with ¹⁹⁷Hg (54 mrads) compared to ²⁰³Hg (200 mrads). snmjournals.org The presence of even a small amount of ²⁰³Hg contamination in a ¹⁹⁷Hg preparation can noticeably increase the radiation burden. For instance, ¹⁹⁷Hg containing 10% ²⁰³Hg increases the kidney dose to 6.8 rads and the whole-body dose to 68 mrads. snmjournals.org To mitigate the high renal dose from ²⁰³Hg, a pre-treatment with a stable diuretic like Mercuhydrin could be administered to block uptake sites in the kidney, reducing the dose by about threefold. snmjournals.orgrsna.org

| Radiopharmaceutical | Absorbed Dose to Kidneys (rads) | Whole Body Dose (mrads) |

|---|---|---|

| ¹⁹⁷Hg-Chlormerodrin | 3.5 | 54 |

| ²⁰³Hg-Chlormerodrin | 37 | 200 |

| ¹⁹⁷Hg-Chlormerodrin (with 10% ²⁰³Hg contamination) | 6.8 | 68 |

Comparative Research with Emerging Radiopharmaceuticals

The high radiation dose associated with mercury-labeled this compound, particularly the ²⁰³Hg variant, spurred research into alternative radiopharmaceuticals for renal and brain imaging. The most notable of these were agents labeled with Technetium-99m (⁹⁹ᵐTc).

This compound Radiopharmaceuticals Versus Technetium-99m Agents

Technetium-99m emerged as a nearly ideal radionuclide for medical imaging due to its favorable physical properties: a short 6-hour half-life and a 140 keV photon energy ideal for gamma cameras, with no associated beta emissions. rsna.org

For brain scanning, ⁹⁹ᵐTc as pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) and later as ⁹⁹ᵐTc-DTPA (diethylenetriaminepentaacetic acid) proved to be highly effective. rsna.orgirpa.net Comparative studies in the same patients demonstrated that ⁹⁹ᵐTc provided superior image contrast and diagnostic accuracy. rsna.org One study reported an 89% accuracy for ⁹⁹ᵐTc in gliomas compared to 50% for ²⁰³Hg. Another reported comparable diagnostic accuracy between ⁹⁹ᵐTc (83% in proved neoplasms) and the mercurials (79%). rsna.org

In renal imaging, ⁹⁹ᵐTc-DMSA (dimercaptosuccinic acid) showed biologic behavior similar to this compound, with predominant cortical localization. snmjournals.org ⁹⁹ᵐTc-DMSA is considered an excellent agent for imaging the renal parenchyma. nih.govradiopaedia.org Other technetium-based agents like ⁹⁹ᵐTc-glucoheptonate (GHA) and ⁹⁹ᵐTc-DTPA also became valuable for renal studies, offering faster blood and urinary clearances than this compound, resulting in lower radiation doses. nih.govradiopaedia.org While this compound was effective for visualizing renal parenchyma, the superior physical characteristics and lower radiation burden of ⁹⁹ᵐTc agents led to their widespread adoption, eventually replacing mercury-based radiopharmaceuticals in routine clinical practice. rsna.orgnih.gov

| Agent | Application | Key Comparative Findings |

|---|---|---|

| ⁹⁹ᵐTc-Pertechnetate / ⁹⁹ᵐTc-DTPA | Brain Imaging | Superior image contrast and often higher diagnostic accuracy compared to this compound. rsna.org Significantly lower radiation dose. rsna.org |

| ⁹⁹ᵐTc-DMSA | Renal Imaging | Similar cortical localization to this compound. snmjournals.org Excellent for high-resolution static imaging of renal cortex. nih.govradiopaedia.org |

| ⁹⁹ᵐTc-Glucoheptonate (GHA) | Renal Imaging | Faster blood and urinary clearance than this compound, leading to lower radiation doses. nih.gov Good for imaging both parenchyma and collecting system. nih.gov |

Evaluation Against Other Radioisotopic Tracers for Renal and Brain Imaging

Besides Technetium-99m agents, this compound was also compared with other radiotracers. For brain scanning, agents like ¹³¹I-labeled human serum albumin (RIHSA) and Iodipamide (Cholografin) were used. rsna.orgajronline.org While RIHSA showed some utility, particularly in identifying arteriovenous malformations, its clearance was very slow. snmjournals.org ⁹⁹ᵐTc compounds generally proved superior to these earlier agents. rsna.org

For renal imaging, various other tracers were developed, but many did not achieve the widespread use of ⁹⁹ᵐTc agents. The search for a single ideal agent that could provide detailed anatomical images and comprehensive functional data continued. snmjournals.org While mercury-labeled this compound was a key agent for assessing renal parenchyma, its limitations, especially the radiation dose, made it less favorable once safer and more effective alternatives like ⁹⁹ᵐTc-DMSA and ⁹⁹ᵐTc-MAG3 became available. snmjournals.orgradiopaedia.orgnukleertipseminerleri.org Other tracers, such as those labeled with Indium-113m (¹¹³ᵐIn) and Ytterbium-169 (¹⁶⁹Yb), were also investigated for brain and kidney scanning, offering alternatives with different physical and biological properties. irpa.netrsna.org

Advanced Research Methodologies and Analytical Approaches Applied to Chlormerodrin

In Vitro and In Vivo Experimental Models in Mechanistic and Toxicological Research

The study of chlormerodrin's biological behavior has utilized various experimental models to elucidate its mechanism of action and toxicological properties. These models have been instrumental in understanding its accumulation in specific tissues and its interaction with cellular components.

In Vivo Models: Animal models have been central to understanding the pharmacokinetics and tissue distribution of This compound (B225780).

Rodent Models (Rats and Mice): Early research extensively used rats to study the metabolism of 203Hg-labeled this compound. These studies were crucial in determining that the compound's diuretic action was related to its behavior within the kidneys. medkoo.com It was found that this compound concentrates in the renal cortex. In mice with induced intracranial tumors, this compound demonstrated significant accumulation in tumor tissue compared to normal brain tissue, with tumor-to-brain content ratios ranging from 5.8 to 22.5. This selective uptake was a key finding that supported its use in brain tumor imaging.

Canine Models (Dogs): Dogs were also used to study the tissue distribution of this compound, providing data on its accumulation in various organs and confirming the high renal uptake. medkoo.com Micropuncture studies in dogs helped to localize its diuretic effect, indicating it increased the delivery of sodium chloride to the distal tubule. annualreviews.org

In Vitro Models: While much of the foundational research was conducted in vivo, in vitro approaches have also been employed.

Tissue and Cellular Studies: Research has shown that this compound's mechanism involves a high affinity for sulfhydryl groups in cellular proteins, leading to its accumulation in renal tubular cells and pathological tissues like brain tumors. There is also evidence suggesting that mercurials like this compound interfere with the permeability of tubular cell membranes. nih.govdrugbank.com In vitro microperfusion of rabbit nephrons has been a valuable technique to study the effects of diuretics, confirming the site of action for various compounds. annualreviews.org

These models have collectively established that this compound's biological activity is linked to its selective accumulation in the renal cortex and its ability to target tissues with high metabolic activity or altered vasculature, such as tumors.

Analytical Techniques for this compound and its Mercury Metabolites

The analysis of this compound and its subsequent mercury-containing metabolites is critical for quality control and for understanding its biotransformation. A variety of analytical methods have been employed for this purpose.

Ensuring the radiochemical purity of this compound, particularly when labeled with mercury-203 (B1206167) (203Hg), is essential for its use as a radiopharmaceutical. akjournals.com Inorganic mercury (as 203Hg) and hydroxythis compound (B1215578) are considered radiochemical impurities. akjournals.com While chromatographic methods exist, they can be time-consuming. akjournals.com Electrophoresis offers a more rapid alternative for separating the components. akjournals.com

An established electrophoretic method uses a low-voltage electrophoresis chamber with Whatman No. 3 MM chromatographic paper as the support medium. akjournals.com The mobility of the different mercury species is investigated in a sodium chloride (NaCl) electrolyte solution. akjournals.comresearchgate.netresearchgate.net Optimal separation of inorganic mercury from the parent this compound compound and its hydroxy-metabolite is achieved under specific conditions. akjournals.comresearchgate.netresearchgate.net The method reveals that at varying NaCl concentrations, the parent this compound molecule is uncharged, while inorganic mercury forms an anionic complex (likely [HgCl4]2-), and hydroxythis compound carries a positive charge, allowing for their effective separation. akjournals.com

| Parameter | Condition |

|---|---|

| Electrolyte | 0.05M NaCl |

| Potential Gradient | 8 V/cm |

| Duration | 2 hours |

| Support Medium | Whatman No. 3 MM chromatographic paper |

Once administered, this compound is metabolized, releasing mercury that can exist in different chemical forms, primarily organic and inorganic mercury. albany.edu The toxicity and distribution of mercury are highly dependent on its chemical species. albany.edu Therefore, analytical methods that can differentiate between these forms in biological matrices are crucial.

Hyphenated spectrometric techniques are the methods of choice for mercury speciation analysis. researchgate.net These methods combine a separation technique, like liquid chromatography, with a highly sensitive detection method, such as mass spectrometry.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is a powerful and widely used technique for the speciation of mercury in biological samples. albany.edunih.gov The method involves extracting mercury species from tissues, often using an alkaline solution like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.gov The extract is then injected into an HPLC system, which separates the different mercury compounds (e.g., methylmercury, inorganic mercury). nih.gov The separated compounds then flow into an ICP-MS instrument, which detects and quantifies the mercury in each fraction with very low detection limits. researchgate.netnih.gov This approach allows for the precise measurement of both organic mercury metabolites and inorganic mercury in tissues. albany.edunih.gov

| Parameter | Value |

|---|---|

| Detection Limit (as Hg) | 0.08 - 0.13 ng/g |

| Analytical Precision (RSD) | < 2% |

| Recovery of Methylmercury | 101 ± 1% |

| Recovery of Inorganic Mercury | 103 ± 3% |

Other spectrometric methods, such as flameless atomic absorption and atomic fluorescence spectrometry, are also used for total mercury analysis and can be coupled with separation techniques for speciation. inchem.orgresearchgate.net

Dosimetry and Imaging Advancement

The use of radiolabeled this compound (with 197Hg or 203Hg) for medical imaging prompted significant research into the dosimetry and the physical aspects of imaging.

Radionuclides like mercury-197 (B1209094), which decay via electron capture, are emitters of Auger electrons. mdpi.comresearchgate.net These electrons have a very short range (from nanometers to micrometers) and deposit their energy in a small volume, making them highly damaging if the decay occurs in close proximity to sensitive cellular structures like DNA. mdpi.comnih.gov The biological effect of these radionuclides is therefore highly dependent on their subcellular location. nih.govnih.gov

Calculating the absorbed dose from Auger emitters at the cellular and subcellular level is complex and requires specialized dosimetric models.

Monte Carlo Simulations: This is a key computational method used to model the transport of charged particles and their interactions in biological matter. mdpi.comnih.gov By simulating the tracks of individual Auger electrons, researchers can calculate the energy deposited in specific cellular compartments, such as the nucleus or the cytoplasm. mdpi.comnih.gov This approach has shown that assuming a uniform distribution of the radionuclide throughout the cell can lead to significant overestimation of the dose to the nucleus, especially if the agent is localized in the cytoplasm or on the cell membrane. nih.gov

MIRD Schema: The Medical Internal Radiation Dose (MIRD) committee provides a framework for calculating absorbed doses. mdpi.com For Auger emitters, cellular S-values (mean absorbed dose to a target region per nuclear transformation in a source region) are calculated to understand microdosimetry. mdpi.com These calculations are crucial for assessing the potential therapeutic efficacy and toxicity of Auger-electron-emitting radiopharmaceuticals. mdpi.comresearchgate.net

This detailed dosimetric analysis is essential for understanding the radiobiological effects of radiomercury and for the development of targeted radionuclide therapies that utilize the high linear energy transfer (LET) of Auger electrons. mdpi.comnih.gov

Concluding Academic Perspectives and Future Research Directions

Reassessment of Chlormerodrin's Historical Contribution to Renal Physiology and Pharmacology

This compound's primary historical significance lies in its dual role as a therapeutic diuretic and a diagnostic imaging agent for renal studies. nih.govwikipedia.org As a mercurial diuretic, it was part of a class of drugs that were mainstays in the treatment of conditions like congestive heart failure from the 1950s to the 1970s. wikipedia.org Its mechanism of action, though not fully elucidated at the time, was presumed to involve the inhibition of water and electrolyte reabsorption in the convoluted tubules of the kidneys. drugbank.com Specifically, research suggested that This compound (B225780) inhibits the reabsorption of sodium and chloride ions primarily in the proximal portion of the nephron. physiology.orgphysiology.org There was also evidence that it could interfere with the permeability of tubular cell membranes and inhibit the enzyme succinic dehydrogenase, although the clinical relevance of this latter finding was not established. drugbank.com

The development of radiolabeled this compound, using mercury-197 (B1209094) (¹⁹⁷Hg) and mercury-203 (B1206167) (²⁰³Hg), marked a pivotal advancement in nuclear medicine. nih.govsnmjournals.org These radiopharmaceuticals enabled some of the earliest functional and anatomical assessments of the kidneys through scintigraphy. nih.govrsna.org Studies using radiolabeled this compound allowed for the measurement of its accumulation in the kidneys, providing a method to assess unilateral renal disease and function. rsna.org This application was particularly valuable in the evaluation of hypertensive patients to identify those with unilateral renal ischemia. rsna.org Furthermore, this compound scintigraphy was employed in the post-operative evaluation of kidney transplants. nih.govmdpi.com

Potential for Re-analysis of Historical Radiolabeled this compound Data with Modern Computational and Imaging Techniques

The extensive use of radiolabeled this compound for several decades resulted in a substantial amount of historical imaging data. researchgate.net While the original analyses were performed with the technology of the time, modern computational and imaging techniques present an opportunity to re-examine this data for new insights. The quantitative data from historical "this compound uptake tests," which measured the rate of accumulation of the tracer in the kidneys, could be re-analyzed using advanced pharmacokinetic modeling. rsna.orgjci.org

Modern analytical methods could potentially refine the understanding of renal tracer kinetics from that era. For instance, applying contemporary algorithms to the raw data from dynamic function studies could yield more precise parameters related to renal blood flow and tubular function. iaea.org Although the original images lack the resolution of modern scans, techniques such as image registration and advanced noise reduction could enhance their quality, potentially revealing subtle anatomical or functional details not appreciated in the initial interpretations.

Broader Implications of this compound Research for Understanding Organomercury Toxicology and Drug Development